molecular formula C15H10O2 B1585374 3-Phenylethynyl-benzoic acid CAS No. 93866-50-3

3-Phenylethynyl-benzoic acid

Cat. No. B1585374
CAS RN: 93866-50-3
M. Wt: 222.24 g/mol
InChI Key: YVBDUPNCTBINKB-UHFFFAOYSA-N
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Description

3-Phenylethynyl-benzoic acid is a chemical compound with the molecular formula C15H10O2 . It is a reagent in the preparation of hGPR54 agonists which may be used in the modulation of testosterone levels in male mammals .


Synthesis Analysis

The synthesis of 3-Phenylethynyl-benzoic acid involves several steps. The reaction conditions include the use of lithium hydroxide in ethanol and water at 40 degrees Celsius . Further oxidation and degradation by O2/NO are also part of the process .


Molecular Structure Analysis

The molecular structure of 3-Phenylethynyl-benzoic acid consists of 15 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 222.239 Da and the monoisotopic mass is 222.068085 Da .


Chemical Reactions Analysis

The chemical reactions of 3-Phenylethynyl-benzoic acid involve interactions with OH, NO3, and SO4 radicals . The initiation reactions of OH radicals and 3-Phenylethynyl-benzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .

Scientific Research Applications

m-Aryloxy Phenols

  • Application Summary: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
  • Results or Outcomes: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Triphenylamine-Containing Benzoic Acids

  • Application Summary: Triphenylamine is a photo and electroactive unit with an electron-donor character. The wide possibilities of organic synthesis allow the tuning of this electronic property through derivatization, leading to a great variety of compounds that incorporate the triphenylamine platform, in the search for novel hole transport and hole injection materials .
  • Methods of Application: The synthesis, characterization and liquid crystalline and electrochemical properties of novel triarylamines, in which the triphenylamine platform is non-symmetrically modified with a 4- (6-oxyhexyloxy)benzoic acid group, are reported .
  • Results or Outcomes: Compounds show columnar liquid crystalline behavior, as confirmed through the use of polarized optical microscopy, differential scanning calorimetry and X-ray diffraction. Electrochemical properties were measured using cyclic voltammperometry, obtaining low oxidation potentials and HOMO values that were optimum for consideration as organic semiconductors in hole transport layers .

m-Aryloxy Phenols

  • Application Summary: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
  • Results or Outcomes: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Pyrene-based Metal Organic Frameworks

  • Application Summary: Pyrene is one of the most widely investigated aromatic hydrocarbons given to its unique optical and electronic properties. Hence, pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in the last few years .
  • Methods of Application: The synthesis, characterization and liquid crystalline and electrochemical properties of novel triarylamines, in which the triphenylamine platform is non-symmetrically modified with a 4- (6-oxyhexyloxy)benzoic acid group, are reported .
  • Results or Outcomes: Compounds show columnar liquid crystalline behavior, as confirmed through the use of polarized optical microscopy, differential scanning calorimetry and X-ray diffraction. Electrochemical properties were measured using cyclic voltammperometry, obtaining low oxidation potentials and HOMO values that were optimum for consideration as organic semiconductors in hole transport layers .

m-Aryloxy Phenols

  • Application Summary: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
  • Results or Outcomes: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Pyrene-based Metal Organic Frameworks

  • Application Summary: Pyrene is one of the most widely investigated aromatic hydrocarbons given to its unique optical and electronic properties. Hence, pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in the last few years .
  • Methods of Application: The synthesis, characterization and liquid crystalline and electrochemical properties of novel triarylamines, in which the triphenylamine platform is non-symmetrically modified with a 4- (6-oxyhexyloxy)benzoic acid group, are reported .
  • Results or Outcomes: Compounds show columnar liquid crystalline behavior, as confirmed through the use of polarized optical microscopy, differential scanning calorimetry and X-ray diffraction. Electrochemical properties were measured using cyclic voltammperometry, obtaining low oxidation potentials and HOMO values that were optimum for consideration as organic semiconductors in hole transport layers .

Safety And Hazards

While specific safety and hazard information for 3-Phenylethynyl-benzoic acid is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

properties

IUPAC Name

3-(2-phenylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDUPNCTBINKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305832
Record name 3-Phenylethynyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylethynyl-benzoic acid

CAS RN

93866-50-3
Record name 93866-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylethynyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XY Zhu, Y Wang, F Bai, GW Gao, J Men - Arkivoc, 2011 - arkat-usa.org
An effective, economic and green synthesis of carboxylic group substituted alkynes by Sonogashira coupling of halogenated aromatic acids with phenylacetylene has been developed. …
Number of citations: 3 www.arkat-usa.org

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